5-Hydroxy Propranolol Hydrochloride chemical structure and synthesis
5-Hydroxy Propranolol Hydrochloride chemical structure and synthesis
An In-Depth Technical Guide to 5-Hydroxy Propranolol Hydrochloride: Structure, Significance, and Advanced Synthesis Strategies
Introduction
5-Hydroxy Propranolol Hydrochloride is a principal active metabolite of Propranolol, a widely prescribed non-selective beta-blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3][4] The metabolic conversion, primarily mediated by cytochrome P450 enzymes in the liver, results in hydroxylation on the naphthalene ring.[1][2] Notably, the 5-hydroxy metabolite exhibits a beta-receptor antagonist activity that is equipotent to the parent drug, making its characterization crucial for understanding the overall pharmacological and toxicological profile of Propranolol.[5]
The importance of studying such metabolites is underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA), whose guidelines for "Metabolites in Safety Testing" (MIST) mandate safety evaluations for any metabolite that constitutes more than 10% of the total parent drug-related exposure.[5] This requirement necessitates the availability of pure standards of 5-Hydroxy Propranolol for analytical, pharmacological, and safety studies. However, traditional chemical synthesis routes are often hampered by poor regioselectivity, requiring extensive protection-deprotection strategies that result in low yields and harsh reaction conditions.[5][6]
This technical guide provides an in-depth exploration of the chemical structure of 5-Hydroxy Propranolol Hydrochloride and details a modern, highly efficient enzymatic synthesis strategy that overcomes the limitations of classical chemical methods.
Section 1: Chemical Profile and Structural Elucidation
Core Chemical Structure
The chemical structure of 5-Hydroxy Propranolol Hydrochloride is characterized by a 1,5-disubstituted naphthalene core. The molecule retains the essential pharmacophore of Propranolol: a secondary amine with an isopropyl group and a secondary alcohol on a three-carbon chain linked to the aromatic system via an ether bond. The defining feature is the hydroxyl group (-OH) introduced at the C-5 position of the naphthalene ring.
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Naphthalene Ring System: The bulky, lipophilic naphthalene group is fundamental to its binding at the β-adrenergic receptor. The introduction of a hydroxyl group at the 5-position increases the molecule's polarity.
-
Propanolamine Side Chain: The -[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]- side chain is critical for its antagonist activity. The secondary alcohol and the amine nitrogen are key interaction points with the receptor.
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Hydrochloride Salt: The molecule is typically prepared as a hydrochloride salt to improve its solubility and stability, protonating the secondary amine to form a tertiary ammonium chloride.
Physicochemical Properties
A summary of the key physicochemical properties is presented below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol, hydrochloride | [7] |
| Synonyms | 5'-Hydroxypropranolol Hydrochloride, ORF 12592 | [8] |
| CAS Number | 62117-35-5 | [8][9][10][11][12] |
| Molecular Formula | C₁₆H₂₂ClNO₃ | [8][9][10][12] |
| Molecular Weight | 311.80 g/mol | [8][9][10][12] |
| Appearance | Crystalline solid | [4] |
| Parent Drug | Propranolol | [1][7] |
Spectroscopic Characterization (The Analytical Fingerprint)
Structural confirmation of 5-Hydroxy Propranolol Hydrochloride relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While commercial suppliers provide compound-specific data[8], a comparison to the well-documented spectrum of the parent drug, Propranolol HCl, is instructive.[13]
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¹H NMR: The spectrum is expected to be complex. Relative to Propranolol, the key difference would be in the aromatic region (approx. 6.8-8.3 ppm). The introduction of the 5-OH group alters the electronic environment of the naphthalene protons, leading to changes in their chemical shifts and coupling patterns compared to the parent compound. The aliphatic protons of the propanolamine side chain and the isopropyl group would exhibit similar resonances to Propranolol.
-
¹³C NMR: The carbon spectrum would confirm the presence of 16 distinct carbon environments. The most notable change from Propranolol would be the signal for the C-5 carbon, which would be shifted significantly downfield due to the attached hydroxyl group, and the corresponding shifts of adjacent aromatic carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of the protonated free base [C₁₆H₂₂NO₃]⁺, confirming the molecular formula.
Section 2: Synthesis of 5-Hydroxy Propranolol Hydrochloride
The Challenge of Regioselectivity in Traditional Synthesis
The primary obstacle in the chemical synthesis of 5-Hydroxy Propranolol is achieving regioselective functionalization of the naphthalene core. A logical starting material would be 1,5-dihydroxynaphthalene. However, the two hydroxyl groups have similar reactivity, making it difficult to selectively alkylate only the 1-position hydroxyl group with an epoxide precursor (like epichlorohydrin) while leaving the 5-position hydroxyl group free. This lack of selectivity necessitates a multi-step process involving:
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Protection: Selectively protecting the hydroxyl group at the 5-position.
-
Alkylation: Reacting the free 1-position hydroxyl with epichlorohydrin.
-
Aminolysis: Opening the resulting epoxide ring with isopropylamine.
-
Deprotection: Removing the protecting group from the 5-position.
Such a sequence is often low-yielding and requires optimization of each step, aligning with reports that describe chemical syntheses as inefficient and reliant on harsh conditions.[5][6]
A Modern Enzymatic Approach: Biocatalytic Hydroxylation
To circumvent the challenges of chemical synthesis, researchers have turned to biocatalysis, which mimics the natural metabolic pathways. Enzymes offer unparalleled regio- and stereoselectivity under mild, environmentally benign conditions. A highly effective method for synthesizing 5'-Hydroxypropranolol utilizes an evolved, self-sufficient unspecific peroxygenase (UPO) from the fungus Agrocybe aegerita.[5]
Rationale for the Biocatalytic Choice: The engineered UPO enzyme acts as a highly efficient biocatalyst for the selective hydroxylation of Propranolol. It uses a peroxide source to introduce an oxygen atom directly and selectively onto the C-5 position of the naphthalene ring with 99% regioselectivity.[5][6] This process avoids the creation of unwanted isomers (like 4'-Hydroxypropranolol) and eliminates the need for protecting groups, offering a streamlined and scalable production method.
Workflow for Enzymatic Synthesis of 5-Hydroxy Propranolol
Caption: Workflow of the enzymatic synthesis of 5-Hydroxy Propranolol Hydrochloride.
Detailed Experimental Protocol: Semipreparative Synthesis via Evolved Peroxygenase
The following protocol is adapted from the highly efficient method described by Gomez de Santos, P., et al. in ACS Catalysis (2018).[5]
Materials and Reagents:
-
d,l-Propranolol hydrochloride
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
tert-Butyl hydroperoxide (tert-BuOOH)
-
Evolved UPO enzyme ("SoLo" variant as described in the source)
-
Hydrochloric acid (37%)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Dichloromethane (DCM) / Methanol (for eluent)
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve 50 mM of Propranolol in 100 mM potassium phosphate buffer (pH 7.0) for a total reaction volume of 10 mL.
-
Add the evolved UPO enzyme to a final concentration of 0.5 µM.
-
Equilibrate the reaction mixture to 30 °C with gentle mixing.
-
-
Reaction Initiation and Progression:
-
Initiate the reaction by adding 5 mM of tert-butyl hydroperoxide (tert-BuOOH).
-
Continue to add a 5 mM aliquot of tert-BuOOH every hour to sustain the catalytic cycle.
-
Monitor the formation of 5-Hydroxy Propranolol by taking small aliquots (e.g., 200 µL) hourly and analyzing them via HPLC. The reaction is typically run for around 9 hours.
-
-
Work-up and Extraction (after 9 hours):
-
Acidify the reaction mixture by adding hydrochloric acid (e.g., 200 µL of 37% HCl to 5 mL of the mixture).
-
Extract the product from the aqueous phase using ethyl acetate (3 x 5 mL).
-
Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Chromatographic Purification:
-
Purify the crude product by flash column chromatography using silica gel.
-
Elute the product using a dichloromethane (DCM)/methanol solvent system (e.g., starting with a ratio of 8:2).
-
Monitor the separation using thin-layer chromatography (TLC) with a DCM/methanol (9:1) solvent mixture.
-
Combine the fractions containing the pure 5-Hydroxy Propranolol free base and evaporate the solvent.
-
-
Conversion to Hydrochloride Salt:
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol dropwise until precipitation is complete.
-
Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield pure 5-Hydroxy Propranolol Hydrochloride.
-
Data Summary from a Representative Enzymatic Synthesis
The following table summarizes the yield from the semipreparative scale described in the reference literature.[5] It is important to note that the authors state these results were not fully optimized, suggesting potential for even higher yields.
| Parameter | Value |
| Starting Propranolol | 50 mM |
| Analytical Yield | 40% |
| Isolated Yield | 15.2% |
| Purity Confirmation | ¹H NMR |
Conclusion
5-Hydroxy Propranolol Hydrochloride is a pharmacologically significant metabolite whose synthesis and characterization are vital for comprehensive drug development and safety assessment. While traditional organic synthesis presents considerable challenges in achieving the required regioselectivity, modern biocatalytic methods offer a superior alternative. The use of an engineered unspecific peroxygenase provides a direct, highly selective, and efficient route to this important compound. This enzymatic strategy not only operates under mild, environmentally friendly conditions but also offers a scalable and cost-effective platform for producing high-purity metabolites, thereby advancing research in drug metabolism, pharmacology, and toxicology.
References
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5-Hydroxy Propranolol HCl. ChemBK. [Link]
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5-Hydroxy Propranolol HCl. Axios Research. [Link]
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5-Hydroxy Propranolol (HCl Salt). Veeprho. [Link]
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5-Hydroxy Propranolol. SynZeal. [Link]
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Gomez de Santos, P., et al. (2018). Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. ACS Catalysis. [Link]
-
Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. Tecan Life Sciences. [Link]
- Synthesis method of propranolol hydrochloride.
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Propranolol. Wikipedia. [Link]
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Sharma, P. K., & Sharma, P. (2018). Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked water and biological fluids. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Basavaiah, K., & Anil Kumar, U. R. (2012). Simple and Rapid Spectrophotometric Determination of Propranolol Hydrochloride as Base Form in Pharmaceutical Formulation through Charge Transfer Complexation. Hilaris Publisher. [Link]
-
Al-Abachi, A. M., & Al-Ghabsha, T. S. (2021). Spectrophotometric Determination of Propranolol Hydrochloride via Oxidative Coupling Reaction with 2, 4-Dinitrophenyl Hydrazine. Impactfactor.org. [Link]
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